molecular formula C12H16N4OS2 B2624527 N-(1-cyanocyclohexyl)-N-methyl-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide CAS No. 876697-05-1

N-(1-cyanocyclohexyl)-N-methyl-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide

Cat. No.: B2624527
CAS No.: 876697-05-1
M. Wt: 296.41
InChI Key: QFMOHBFKMONNSU-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-N-methyl-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide is a complex organic compound characterized by its unique structural features This compound contains a cyanocyclohexyl group, a methyl group, and a thiadiazolylsulfanyl group attached to an acetamide backbone

Preparation Methods

The synthesis of N-(1-cyanocyclohexyl)-N-methyl-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the cyanocyclohexyl intermediate: This step involves the reaction of cyclohexylamine with cyanogen bromide under controlled conditions to form the cyanocyclohexyl intermediate.

    Introduction of the thiadiazolylsulfanyl group: The intermediate is then reacted with a thiadiazole derivative, such as 2-mercapto-1,3,4-thiadiazole, in the presence of a suitable catalyst to introduce the thiadiazolylsulfanyl group.

    Acetamide formation: Finally, the compound is treated with acetic anhydride and a methylating agent to form the desired this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

N-(1-cyanocyclohexyl)-N-methyl-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional groups, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1-cyanocyclohexyl)-N-methyl-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-N-methyl-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

N-(1-cyanocyclohexyl)-N-methyl-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide can be compared with other similar compounds, such as:

    N-(1-cyanocyclohexyl)-N-methyl-2-(1,3,4-thiadiazol-2-ylsulfanyl)propionamide: This compound has a similar structure but with a propionamide backbone instead of an acetamide backbone.

    N-(1-cyanocyclohexyl)-N-methyl-2-(1,3,4-thiadiazol-2-ylsulfanyl)butyramide: This compound has a butyramide backbone, providing different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-N-methyl-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS2/c1-16(12(8-13)5-3-2-4-6-12)10(17)7-18-11-15-14-9-19-11/h9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMOHBFKMONNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CSC1=NN=CS1)C2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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